Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the serine/threonine Pim kinases (Pim-1, Pim-2, and Pim-3) have emerged as critical targets. Their role in promoting cell survival, proliferation, and resistance to apoptosis makes them attractive for pharmacological intervention, particularly in hematological malignancies and solid tumors. This guide provides an in-depth comparison of 3-(pyridin-4-yl)-1H-indazol-5-amine, also known as SGI-1776, with other notable Pim kinase inhibitors, offering a comprehensive overview of their biochemical potency, cellular activity, selectivity, and clinical trajectory.
The Central Role of Pim Kinases in Oncology
Pim kinases are constitutively active downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Unlike many other kinases, their activity is primarily regulated at the level of transcription and protein stability rather than through phosphorylation. Their overexpression is a common feature in many cancers, where they contribute to tumorigenesis by phosphorylating a range of substrates involved in cell cycle progression and the inhibition of apoptosis. The three isoforms, while sharing a high degree of homology, exhibit distinct tissue distribution and substrate specificities, underscoring the rationale for developing pan-Pim inhibitors to achieve a more comprehensive therapeutic effect.
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JAK [label="JAK", style=filled, fillcolor="#34A853"];
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Cytokine -> Receptor [label="Binds"];
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STAT -> Pim_Kinase [label="Upregulates Transcription"];
Pim_Kinase -> BAD [label="Phosphorylates (Inactivates)", color="#EA4335"];
BAD -> Bcl_xL [label="Inhibits", style=dashed, color="#5F6368"];
Bcl_xL -> Apoptosis [label="Inhibits", style=dashed, color="#34A853"];
pBAD -> Bcl_xL [label="Cannot Inhibit", style=dotted];
Pim_Kinase -> c_Myc [label="Stabilizes", color="#EA4335"];
Pim_Kinase -> p21 [label="Inhibits", color="#EA4335"];
c_Myc -> Cell_Cycle [label="Promotes"];
p21 -> Cell_Cycle [label="Inhibits", style=dashed, color="#5F6368"];
Pim_Kinase -> mTORC1;
mTORC1 -> _4EBP1 [label="Phosphorylates"];
_4EBP1 -> Translation [label="Regulates"];
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Caption: Simplified Pim Kinase Signaling Pathway.
Comparative Analysis of Leading Pim Kinase Inhibitors
A critical aspect of drug development is the characterization of an inhibitor's potency and selectivity. The following table summarizes key in vitro data for SGI-1776 and other prominent pan-Pim kinase inhibitors.
| Inhibitor | Target | IC50 (nM) | Ki (pM) | Key Off-Targets | Clinical Status |
| SGI-1776 | Pim-1 | 7[1][2][3][4] | - | FLT3 (IC50 = 44 nM), Haspin (IC50 = 34 nM)[2][3][4] | Development Halted (Cardiac Toxicity)[2][5] |
| Pim-2 | 363[1][2][3][4] | - |
| Pim-3 | 69[1][2][3][4] | - |
| AZD1208 | Pim-1 | 0.4[6][7][8] | 100[9] | CDK7, MAPK15, CAMK4, DAPK1, HIPK3, STK17B (at higher concentrations)[9] | No Longer in Clinical Development (Modest Activity)[10] |
| Pim-2 | 5[6][7][8][10] | 1920[9] |
| Pim-3 | 1.9[6][7][8][10] | 400[9] |
| CX-6258 | Pim-1 | 5[7] | - | FLT3 (IC50 = 134 nM)[11] | Preclinical/Early Clinical[12] |
| Pim-2 | 25[7] | - |
| Pim-3 | 16[7][11] | - |
| PIM447 (LGH447) | Pim-1 | - | 6[6][7] | GSK3β, PKN1, PKCτ (IC50 >1-5 µM)[6][7] | Phase I/II Trials Ongoing[5][8][11][13][14] |
| Pim-2 | - | 18[6][7][10] |
| Pim-3 | - | 9[6][7] |
Expert Insights on the Comparative Data:
-
SGI-1776 , while potent against Pim-1, shows significantly weaker activity against Pim-2. Its off-target activity against FLT3 was a key consideration for its initial development in acute myeloid leukemia (AML) with FLT3 mutations. However, the clinical journey of SGI-1776 was cut short due to dose-limiting cardiac toxicity, specifically QTc prolongation, rendering it a tool compound for preclinical studies rather than a viable therapeutic.[2][5]
-
AZD1208 demonstrates high potency against all three Pim isoforms in enzymatic assays.[6][7][8][9] Despite its promising preclinical profile and good tolerability in early clinical trials, it showed modest single-agent efficacy, leading to the discontinuation of its clinical development.[10][15] This highlights the challenge of translating potent biochemical inhibition into robust clinical responses.
-
CX-6258 is another potent pan-Pim inhibitor with good selectivity, although it also exhibits activity against FLT3.[11] Preclinical studies have shown its ability to synergize with chemotherapeutics.[12] Its current clinical status is less publicly documented compared to other inhibitors.
-
PIM447 (LGH447) stands out for its exceptional picomolar potency against all three Pim isoforms and a favorable selectivity profile, with off-target effects observed only at significantly higher concentrations.[6][7] It has demonstrated single-agent anti-myeloma activity in a Phase I study and is being actively investigated in combination with other agents.[5][8][11][13][14] The clinical data for PIM447 suggests a cytostatic rather than a strongly apoptotic effect as a monotherapy.[14]
Experimental Protocols for Inhibitor Characterization
To ensure the scientific rigor of inhibitor profiling, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for key assays used to characterize Pim kinase inhibitors.
In Vitro Kinase Assay: Luminescent-Based ADP Detection
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common commercially available platform for this purpose.
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Add_Detection_Reagent [label="Add Kinase Detection Reagent", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Incubate_3 [label="Incubate at Room Temperature (e.g., 30 min)", shape=cds, style=filled, fillcolor="#F1F3F4"];
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Incubate_1 -> Add_ADP_Glo;
Add_ADP_Glo -> Incubate_2;
Incubate_2 -> Add_Detection_Reagent;
Add_Detection_Reagent -> Incubate_3;
Incubate_3 -> Read_Luminescence;
Read_Luminescence -> End;
}
Caption: Workflow for a luminescent in vitro kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare kinase buffer, recombinant Pim kinase, a suitable peptide substrate (e.g., a BAD-derived peptide), and ATP.
-
Compound Plating: Dispense serial dilutions of the test inhibitor (e.g., SGI-1776) and controls (vehicle and a known potent inhibitor) into a 384-well plate.[16]
-
Kinase Reaction:
-
Add the Pim kinase enzyme to each well and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[16]
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[16]
-
ADP Detection:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.[16]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for about 30 minutes at room temperature.[16]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay: MTS/MTT Method
This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.
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Incubate_Treatment -> Add_MTS_MTT;
Add_MTS_MTT -> Incubate_Color;
Incubate_Color -> Add_Solubilizer;
Add_Solubilizer -> Read_Absorbance;
Incubate_Color -> Read_Absorbance [style=solid];
Read_Absorbance -> End;
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Caption: Generalized workflow for MTS/MTT cell proliferation assays.
Step-by-Step Protocol:
-
Cell Seeding: Plate a cancer cell line known to express Pim kinases (e.g., a multiple myeloma or AML cell line) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]
-
Compound Treatment: Treat the cells with a range of concentrations of the Pim kinase inhibitor for a specified duration (typically 48 to 72 hours).[17]
-
MTS/MTT Addition: Add the MTS (or MTT) reagent to each well and incubate for 1-4 hours at 37°C.[17][18][19] During this time, viable cells will convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT only): If using the MTT assay, add a solubilizing agent (e.g., SDS or DMSO) to dissolve the formazan crystals.[18][19] This step is not necessary for the MTS assay as its product is soluble in the culture medium.[17]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (around 490 nm for MTS and 570 nm for MTT) using a microplate reader.[17][18]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Perspectives
The journey of Pim kinase inhibitors from preclinical discovery to clinical application has been both promising and challenging. SGI-1776, or 3-(pyridin-4-yl)-1H-indazol-5-amine, served as an important early-generation tool compound, demonstrating the potential of Pim kinase inhibition but also highlighting the critical importance of a thorough safety and selectivity profile. While SGI-1776 and AZD1208 have faced setbacks in clinical development, they have paved the way for newer, more potent, and selective inhibitors like PIM447.
The modest single-agent activity observed in clinical trials for some of these inhibitors suggests that their future may lie in combination therapies. The ability of Pim kinases to confer resistance to various anticancer agents makes them ideal targets for synergistic drug combinations. Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to Pim inhibition and on rationally designing combination strategies to overcome therapeutic resistance. The continued exploration of the rich chemical space around the Pim kinase active site holds the promise of delivering novel therapeutics with improved efficacy and safety profiles for a range of malignancies.
References
- Green, A. S., Maciel, T. T., Zompi, S., R Paiva, D., & Cortes, J. E. (2015). Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood cancer journal, 5(7), e328.
- Good, D., G-G., M., & G., V. (2014). Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma. PloS one, 9(1), e85429.
- Keeton, E. K., McEachern, K., Dillman, K. S., Palakurthi, S., Cao, Y., Grondine, M. R., ... & Huszar, D. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia.
- Gandhi, V., Balakrishnan, K., Chen, L. S., & Wierda, W. G. (2014). Combination of Pim kinase inhibitor, SGI-1776, with bendamustine in B-cell lymphoma. Blood, 124(21), 4851.
- Chen, L. S., Redkar, S., Bearss, D., Wierda, W. G., & Gandhi, V. (2009). Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood, 114(19), 4150-4157.
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The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
- Raab, M. S., Cavo, M., Delforge, M., Driessen, C., Foa, R., Clemens, P. L., ... & Richardson, P. G. (2019). The first-in-human study of the pan-PIM kinase inhibitor PIM447 in patients with relapsed and/or refractory multiple myeloma. Leukemia, 33(10), 2533-2543.
- Balakrishnan, K., Ghosh, A. K., Alfayez, M., Coombes, K. R., Wierda, W. G., & Gandhi, V. (2019). PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells. Oncotarget, 10(29), 2846.
- Haddach, M., Michaux, J., Schwaebe, M. K., Pierre, F., O'Brien, S. E., P-M., G., ... & Kaspers, G. J. (2012). Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. ACS medicinal chemistry letters, 3(2), 135-139.
- Garcia-Gomez, A., Ocio, E. M., Paiva, B., San-Segundo, L., Al-Sahmani, K., Garayoa, M., ... & San-Miguel, J. F. (2017). The novel pan-PIM kinase inhibitor, PIM447, displays dual antimyeloma and bone-protective effects, and potently synergizes with current standards of care. Clinical Cancer Research, 23(1), 225-238.
- Keeton, E. K., McEachern, K., Dillman, K. S., Palakurthi, S., Cao, Y., Grondine, M. R., ... & Huszar, D. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905-913.
-
ClinicalTrials.gov. (n.d.). Study of SGI-1776, a PIM Kinase Inhibitor, in Subjects With Relapsed/Refractory Leukemias. Retrieved from [Link]
-
ResearchGate. (n.d.). Treatment duration on study for patients treated with PIM447. Retrieved from [Link]
- Dean, E. J., Jodrell, D. I., De Vos, D., K., T., & M., K. (2018). Phase I Studies of AZD1208, a Proviral Integration Moloney Virus Kinase Inhibitor in Solid and Haematological Cancers. British journal of cancer, 118(11), 1437-1444.
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Iida, S., Abe, Y., Sunami, K., Suehara, Y., Itoh, K., Kusumoto, S., ... & Ando, K. (2021). A phase I, dose-escalation study of oral PIM447 in Japanese patients with relapsed and/or refractory multiple myeloma. International journal of clinical oncology, 26(5), 986-995.
Sources